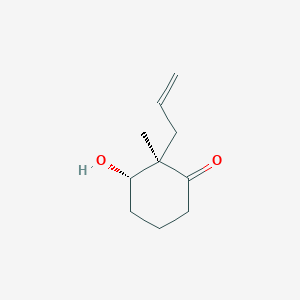
(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone is a chiral organic compound with a unique structure that includes an allyl group, a hydroxyl group, and a methyl group attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the Diels-Alder reaction followed by selective reduction and allylation can be used to introduce the allyl group and hydroxyl group in the desired positions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The allyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (2R,3S)-2-Allyl-2-methylcyclohexanone, while reduction of the carbonyl group can produce (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanol .
Aplicaciones Científicas De Investigación
(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone include:
- (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol
- (2S,3R)-3-Alkyl/alkenylglutamates
- (2R,3R)-2,3-Dichlorobutane
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both an allyl group and a hydroxyl group on the cyclohexanone ring. This unique combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(2R,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h3,8,11H,1,4-7H2,2H3/t8-,10+/m0/s1 |
Clave InChI |
DSGQUBLTBNJBLZ-WCBMZHEXSA-N |
SMILES isomérico |
C[C@]1([C@H](CCCC1=O)O)CC=C |
SMILES canónico |
CC1(C(CCCC1=O)O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)

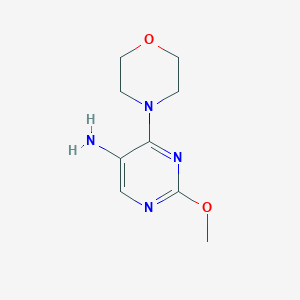

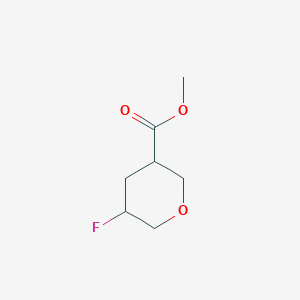


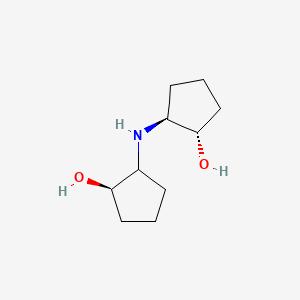
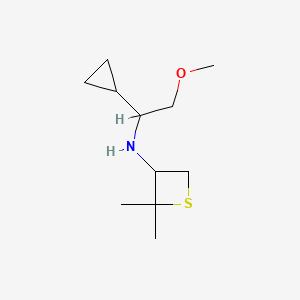
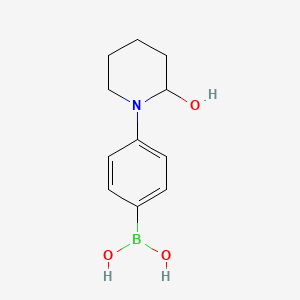
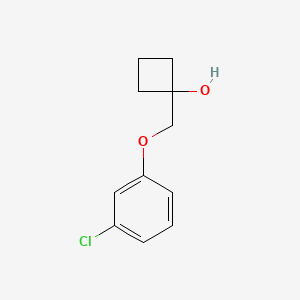
![(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B15279921.png)


